molecular formula C13H8ClN3O2 B11785383 2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B11785383
M. Wt: 273.67 g/mol
InChI Key: CNANDTANTWIVDZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst . The reaction conditions often include heating under reflux with solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H8ClN3O2/c14-9-5-2-1-4-8(9)10-11(12(18)19)17-7-3-6-15-13(17)16-10/h1-7H,(H,18,19)

InChI Key

CNANDTANTWIVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CC=NC3=N2)C(=O)O)Cl

Origin of Product

United States

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